molecular formula C5H5BrN2OS B1271680 5-Bromothiophene-2-carbohydrazide CAS No. 98027-27-1

5-Bromothiophene-2-carbohydrazide

Cat. No. B1271680
CAS RN: 98027-27-1
M. Wt: 221.08 g/mol
InChI Key: OFXZACLPQYOIAV-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbohydrazide and its derivatives are a class of compounds that have been the subject of various research studies due to their potential biological activities and applications in organic synthesis. These compounds are characterized by the presence of a thiophene ring, a versatile heterocyclic structure that is known for its stability and electronic properties, making it a valuable component in the design of new molecules for pharmaceutical and material science applications .

Synthesis Analysis

The synthesis of 5-bromothiophene-2-carbohydrazide derivatives has been achieved through various methods, including palladium-catalyzed coupling reactions, solvent-free synthesis, and condensation reactions. For instance, the Suzuki cross-coupling reaction has been employed to couple 5-bromothiophene-2-carboxylic acid with different arylboronic acids, yielding a series of novel thiophene-based derivatives with moderate-to-good yields . Another approach involves the use of esters as blocking groups to facilitate the direct arylation of heteroaromatics, preventing the formation of dimers or oligomers and allowing the synthesis of biheteroaryls . Solvent-free synthesis methods have also been developed to produce 5-bromothiophene-based dihydropyrimidin-2-(1H)-thiones, which offer the advantages of easy workup and high yields without the need for separation techniques . Additionally, condensation reactions have been utilized to create Schiff bases and hydrazide derivatives, which are characterized by their ease of formation and good yields .

Molecular Structure Analysis

The molecular structures of the synthesized 5-bromothiophene derivatives have been characterized using various analytical techniques, including spectral analysis, X-ray crystallography, and computational studies. Density functional theory (DFT) calculations have provided insights into the frontier molecular orbitals and reactivity descriptors of these compounds, revealing differences in reactivity and stability among the derivatives . Crystal structure analysis has been performed for certain compounds, such as 5-bromothiophene-based dihydropyrimidin-2-(1H)-thiones, which were analyzed using Hirshfeld surfaces analysis and single crystal X-ray analysis . These studies have confirmed the molecular configurations and have helped in understanding the intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

5-Bromothiophene derivatives have been shown to participate in various chemical reactions, including further palladium-catalyzed C-C bond-forming reactions due to the presence of reactive C-Br bonds . The versatility of these compounds is further demonstrated by their ability to undergo one-pot oxidation and bromination reactions, serving as building blocks for the synthesis of more complex thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromothiophene-2-carbohydrazide derivatives have been studied through thermal analysis, computational calculations, and antimicrobial assays. Thermal analysis has provided information on the stability and decomposition patterns of these compounds . Computational calculations, including DFT, have supported the experimental findings and helped predict the favored isomers and electronic properties . The antimicrobial activities of these derivatives have been evaluated, with several compounds exhibiting promising results against human pathogenic bacteria and fungi, indicating their potential as drug candidates .

Scientific Research Applications

Antimicrobial Activity

5-Bromothiophene-2-carbohydrazide derivatives have been synthesized and characterized for antimicrobial activities. These derivatives, exhibiting the thiophene nucleus, showed moderate to good antimicrobial and antifungal activity (Makwana & Naliapara, 2014). Additionally, similar compounds were evaluated for their biological activities, again demonstrating antimicrobial properties (Makwana & Naliapara, 2014).

Spasmolytic Activity

Research has explored the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid, revealing significant spasmolytic effects. Among the synthesized analogs, certain compounds showed outstanding spasmolytic activity with effective concentration values. These findings are supported by density functional theory (DFT) calculations, which also provide insights into the reactivity and stability of these compounds (Rasool et al., 2020).

Antifungal and Antibacterial Properties

Solvent-free synthesis of 5-bromothiophene-based derivatives has been explored, highlighting their potential antifungal and antibacterial applications. Some synthesized compounds exhibited good antibacterial and antifungal activities, and their drug-like nature was confirmed through ADMET predictions (Sharma et al., 2022).

Synthesis of Biheteroaryls

5-Bromothiophene derivatives have been utilized in palladium-catalyzed direct heteroarylations of heteroaromatics. This process allows the formation of biheteroaryls in high yields, demonstrating the utility of 5-bromothiophene derivatives in complex chemical syntheses (Fu et al., 2012).

Polymerization Processes

The electrochemical reduction of tribromothiophen to bromothiophen has been investigated, indicating the potential of 5-bromothiophene derivatives in polymerization processes. This study provides strategies for the scale-up of such syntheses (Pletcher & Razaq, 1980).

DNA-Binding Analysis

A pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde was synthesized and its DNA-binding properties were analyzed. This study provides valuable insights into the potential biomedical applications of 5-bromothiophene derivatives (Warad et al., 2020).

Safety And Hazards

5-Bromothiophene-2-carbohydrazide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXZACLPQYOIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366368
Record name 5-bromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-carbohydrazide

CAS RN

98027-27-1
Record name 5-bromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98027-27-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Makwana, YT Naliapara - International Letters of Chemistry …, 2014 - bibliotekanauki.pl
… We have established facile and convenient method for the synthesis of Schiff base of 5bromothiophene 2-carbohydrazide under a conventional reagent. All synthesized compounds …
Number of citations: 3 bibliotekanauki.pl
H Makwana, YT Naliapara - … Letters of Chemistry, Physics and Astronomy, 2014 - infona.pl
… The reaction of 5-bromothiophene-2-carbohydrazide and different benzoic acid derivatives reflux in toluene using phosphorus oxychloride as a catalyst, yielded a series of 2,5-di-…
Number of citations: 2 www.infona.pl
LH Al-Wahaibi, KV Asokan, NH Al-Shaalan… - ACS …, 2022 - ACS Publications
… Compound 1 in this study can be obtained by combining 5-bromothiophene-2-carbohydrazide with 2-adamantanone. Furthermore, characterization of this compound was conducted by …
Number of citations: 2 pubs.acs.org
EL Onyeyilim, MA Ezeokonkwo… - Mini Reviews in …, 2022 - ingentaconnect.com
… N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives (… of (48) gave 5-bromothiophene-2carbohydrazide (49). The … Schiff base of 5bromothiophene-2-carbohydrazide (51a-v) (…
Number of citations: 5 www.ingentaconnect.com
LH Al-Wahaibi, NS Kumar, AA El-Emam… - Journal of Molecular …, 2019 - Elsevier
… The title compound was synthesized starting from 5-bromothiophene-2-carbohydrazide. The outline of the synthesis, NMR spectra ( 1 H NMR and 1 ³C NMR) and ESI-MS are given in …
Number of citations: 25 www.sciencedirect.com
R Mishra, N Sachan, N Kumar, I Mishra… - Journal of …, 2018 - Wiley Online Library
… Schiff bases of 5-bromothiophene-2-carbohydrazide were synthesized from methyl-5-bromothiophene carboxylate by Naliapara et al. All the compounds were screened for …
Number of citations: 44 onlinelibrary.wiley.com
LH Al-Wahaibi, KV Asokan… - ACS …, 2022 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
R Mishra, PK Sharma, P Verma, I Mishra - Eur Chem Bull, 2016
Number of citations: 14
H Tauhid - 2022 - etheses.uin-malang.ac.id
Kedua orang tua saya, Bapak Tauhid, dan Ibu Halimatus sa’diyah, serta nenek saya Suma yang selalu memanjatkan doa-doanya untuk anaknya yang sedang menjalani studi di …
Number of citations: 2 etheses.uin-malang.ac.id

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